Product packaging for 5-Methoxy-1,3-benzenedimethanol(Cat. No.:CAS No. 19254-84-3)

5-Methoxy-1,3-benzenedimethanol

Cat. No.: B096789
CAS No.: 19254-84-3
M. Wt: 168.19 g/mol
InChI Key: QFWVNEBRTUUHIE-UHFFFAOYSA-N
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Description

Significance and Research Landscape of Benzenedimethanol Derivatives

Benzenedimethanol derivatives are a class of organic compounds that serve as versatile intermediates in a wide range of chemical applications. These compounds are characterized by a benzene (B151609) ring substituted with two hydroxymethyl (-CH₂OH) groups. The positions of these functional groups on the aromatic ring, along with the presence of other substituents, significantly influence their chemical reactivity and physical properties.

The research landscape for benzenedimethanol derivatives is broad, with significant applications in polymer chemistry, where they are used as monomers or cross-linking agents to produce polyesters and polyurethanes. In medicinal chemistry, these derivatives are often utilized as scaffolds or key intermediates in the synthesis of complex bioactive molecules. For instance, certain benzenedimethanol derivatives have been investigated for their potential as anti-inflammatory and anticancer agents. The ability of the hydroxyl groups to be further functionalized allows for the construction of a diverse array of molecular architectures.

Scope and Objectives of Scholarly Inquiry on 5-Methoxy-1,3-benzenedimethanol

Scholarly inquiry into this compound primarily focuses on its role as a precursor in the synthesis of more complex molecules. Researchers have explored its utility in creating novel organic compounds with potential applications in pharmaceuticals and materials science.

One of the key objectives in the academic study of this compound is the development of efficient synthetic routes to the compound itself. A documented method involves the reduction of 5-methoxy-butylisophthalic acid using a borane-tetrahydrofuran (B86392) complex (BH₃-THF). kyoto-u.ac.jp This preparation provides a foundation for its further use in multi-step syntheses.

A significant area of investigation is its application as a starting material in the synthesis of heterocyclic compounds. For example, this compound has been used in the preparation of triazolone derivatives, which are of interest in medicinal chemistry. google.com In a patented synthesis, the diol is treated with sodium hydride and t-butyldimethylsilyl chloride as part of a multi-step process to generate a more complex molecule. google.com This highlights the objective of utilizing its bifunctional nature to construct intricate molecular frameworks.

The presence of the methoxy (B1213986) group in this compound can influence the electronic properties and reactivity of the molecule, making it a subject of interest for comparative studies with other substituted benzenedimethanols. The exploration of its derivatives continues to be an active area of research, with the goal of discovering new compounds with desirable chemical and biological properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O3 B096789 5-Methoxy-1,3-benzenedimethanol CAS No. 19254-84-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(hydroxymethyl)-5-methoxyphenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-12-9-3-7(5-10)2-8(4-9)6-11/h2-4,10-11H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWVNEBRTUUHIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399465
Record name 5-Methoxy-1,3-benzenedimethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19254-84-3
Record name 5-Methoxy-1,3-benzenedimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(hydroxymethyl)-5-methoxyphenyl]methanol
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Synthetic Methodologies for 5 Methoxy 1,3 Benzenedimethanol and Its Derivatives

Direct Synthetic Routes

Direct synthetic routes to 5-Methoxy-1,3-benzenedimethanol and its derivatives typically involve the modification of a pre-existing benzene (B151609) ring substituted with functional groups that can be converted into hydroxymethyl groups.

A primary and straightforward method for synthesizing this compound is the reductive transformation of bifunctional precursors. The most common precursors are derivatives of 5-methoxyisophthalic acid, such as the corresponding diester (dimethyl 5-methoxyisophthalate) or diacyl chloride. These compounds can be reduced to the target diol using powerful reducing agents.

Another direct approach involves the selective oxidation of benzylic C–H bonds. nih.gov While challenging due to the propensity for over-oxidation to aldehydes or carboxylic acids, methods have been developed for the selective monooxygenation of primary and secondary benzylic C–H bonds. nih.govacs.org For instance, the use of specific oxidants like bis(methanesulfonyl) peroxide can yield benzylic mesylates, which are then hydrolyzed under mild conditions to the corresponding benzylic alcohols. nih.govacs.org This C-H functionalization strategy represents a powerful tool for directly converting activated methyl groups on a precursor, such as 3,5-dimethylanisole, into the desired diol functionality.

Annelation and cyclization reactions are fundamental processes for constructing ring systems. While less common for the direct synthesis of a simple aromatic structure like this compound itself, these reactions are crucial for preparing its more complex derivatives, particularly those containing fused heterocyclic rings. For example, derivatives of this compound can serve as starting materials for creating larger molecular architectures. Furochromones have been used as precursors to synthesize various heterocyclic systems, including benzodifuran, 1,3,5-oxadiazepine, and thiazolopyrimidine derivatives, through cyclization and condensation reactions. nih.gov These types of reactions expand the structural diversity of molecules accessible from the basic benzenedimethanol scaffold.

Catalytic Approaches in Organic Synthesis

Catalytic methods offer significant advantages over stoichiometric reactions, including milder reaction conditions, higher selectivity, and reduced waste. These approaches are central to the modern synthesis of fine chemicals, including this compound.

Iridium-based catalysts are particularly effective for transfer hydrogenation reactions, which involve the reduction of carbonyl compounds like aldehydes and ketones to alcohols. acs.org This method can be applied to the synthesis of this compound by the catalytic reduction of 5-methoxyisophthalaldehyde. The process typically uses a simple alcohol, such as 2-propanol, as the hydride source, making it a safer and more convenient alternative to using metal hydride reagents. acs.org

Iridium complexes containing aminodiphosphine ligands have demonstrated high catalytic activity under very mild, base-free conditions. acs.org Furthermore, iridium catalysts are also employed in acceptorless dehydrogenation, a reaction that converts primary alcohols into carboxylates, showcasing their versatility in transforming alcohol functionalities. nih.govnih.gov The efficiency of these catalysts lies in the cooperative action of the metal center and the ligand, which facilitates the hydride transfer from the donor to the substrate. acs.org

Table 1: Examples of Iridium-Catalyzed Transformations

Catalyst Type Transformation Key Features
Iridium complexes with aminodiphosphine ligands Transfer hydrogenation of ketones High activity under mild, base-free conditions. acs.org
[Ir(Cp*)Cl2]2 One-pot conversion of alcohols to amides Sequential transfer hydrogenation, oxime formation, and rearrangement. organic-chemistry.org

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under environmentally benign conditions, typically in aqueous media at ambient temperature and pressure. nih.gov

One promising biocatalytic route is the selective oxidation of benzylic C-H bonds. Nature has evolved numerous enzymes that can introduce oxygen into molecules with high precision. nih.govacs.org A combined photoredox and enzymatic strategy has been developed for direct C-H hydroxylation, affording enantiomerically enriched benzylic alcohols. nih.gov This process uses a photoredox catalyst to generate a ketone intermediate, which is then stereoselectively reduced by a ketoreductase (KRED) enzyme to the desired chiral alcohol. nih.gov

Another key biocatalytic approach is the reduction of dicarbonyl precursors. Whole cells of microorganisms or isolated enzymes like ketoreductases can reduce aldehydes and ketones to their corresponding alcohols with high yield and often excellent enantioselectivity, as demonstrated in the conversion of various aromatic ketones to (S)-alcohols. unimi.it The use of engineered enzymes, such as variants of galactose oxidase for the oxidation of 5-hydroxymethylfurfural, highlights the potential for creating custom biocatalysts for specific industrial applications. nih.gov

Table 2: Biocatalytic Approaches for Alcohol Synthesis

Enzymatic Process Transformation Advantages
C-H Oxidation Conversion of benzylic C-H bonds to C-O bonds. nih.gov High selectivity, avoids pre-functionalization of substrates. nih.gov
Combined Photoredox/Enzymatic Hydroxylation Direct C-H hydroxylation via a ketone intermediate. nih.gov Proceeds with broad reactivity and high enantioselectivity. nih.gov

Principles of Green Chemistry in the Production of this compound

The twelve principles of green chemistry provide a framework for designing chemical processes that are safer, more efficient, and environmentally sustainable. youtube.comacs.org The synthesis of this compound can be significantly improved by applying these principles. researchgate.net

Prevention of Waste : Catalytic methods are inherently superior to stoichiometric ones in waste prevention. For example, using a catalytic amount of an iridium complex for transfer hydrogenation generates far less waste than using multiple equivalents of a metal hydride reductant. acs.orgresearchgate.net

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all reactant materials into the final product. acs.org Direct C-H functionalization is an excellent example of a highly atom-economical reaction, as it avoids the multi-step sequences involving protecting groups and activations that are common in traditional synthesis.

Use of Catalysis : Catalytic reagents are preferred over stoichiometric reagents because they are used in small amounts and can carry out a reaction many times, minimizing waste. youtube.com Both the metal-mediated and biocatalytic routes discussed are prime examples of this principle in action.

Design for Degradation : Chemical products should be designed to break down into harmless substances after use, preventing their accumulation in the environment. acs.org

Safer Solvents and Auxiliaries : A major goal is to reduce or eliminate the use of hazardous solvents. skpharmteco.com Biocatalytic reactions, which are often performed in water, are particularly advantageous in this regard. unimi.it When organic solvents are necessary, choosing greener alternatives and implementing recovery and reuse strategies can significantly reduce environmental impact. skpharmteco.com

Use of Renewable Feedstocks : Utilizing renewable starting materials, often derived from agricultural products or biomass, is a key aspect of sustainability. youtube.com The field of biocatalysis is advancing the conversion of bio-based materials into valuable chemical building blocks. nih.gov

By integrating these principles, the production of this compound and its derivatives can be shifted towards more sustainable pathways that reduce environmental impact and enhance process safety and efficiency.

Chemical Transformations and Mechanistic Insights of 5 Methoxy 1,3 Benzenedimethanol

Reactivity of Hydroxyl and Methoxy (B1213986) Functional Groups

The primary reactivity centers of 5-Methoxy-1,3-benzenedimethanol are its two primary benzylic alcohol groups and the methoxy ether group. The benzylic alcohols are particularly reactive due to their position adjacent to the aromatic ring, which can stabilize cationic intermediates. ncert.nic.inlibretexts.org

The two primary alcohol groups of this compound readily undergo derivatization reactions typical for alcohols, such as esterification and etherification. These transformations are fundamental for modifying the compound's physical and chemical properties.

Esterification: The hydroxyl groups can be converted to esters by reacting with carboxylic acids, acid chlorides, or acid anhydrides. Acid-catalyzed esterification with a carboxylic acid is a common method. For more reactive transformations, acyl chlorides or anhydrides can be used in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl or carboxylic acid byproduct. Given the presence of two hydroxyl groups, both mono- and di-esterification products are possible, depending on the stoichiometry of the reagents. For instance, reaction with p-methoxycinnamic acid in the presence of a suitable catalyst can yield mono- and diglyceride analogues, which are valued in the cosmetic industry. manchester.ac.uk Another important transformation is the conversion to phosphonate (B1237965) esters, which can be achieved by reacting benzylic alcohols with triethyl phosphite (B83602) in the presence of a Lewis acid like zinc iodide. acs.org

Etherification: The formation of ethers from the benzylic alcohols can be accomplished through various methods, most notably the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Alternatively, reductive etherification can be performed. For example, zirconium and hafnium-based catalysts can facilitate the reductive etherification of aldehydes in the presence of an alcohol solvent, which also acts as the reagent. osti.gov Efficient methods for the chemoselective conversion of benzyl (B1604629) alcohols into their methyl or ethyl ethers have been developed using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) in the corresponding alcohol. organic-chemistry.org

The table below summarizes plausible derivatization strategies for this compound.

Reaction TypeReagent(s)Product Type
EsterificationCarboxylic Acid (R-COOH), Acid Catalyst (e.g., H₂SO₄)Diester
EsterificationAcyl Chloride (R-COCl), Base (e.g., Pyridine)Diester
EsterificationAcid Anhydride ((RCO)₂O), Base (e.g., Pyridine)Diester
PhosphonylationTriethyl phosphite ((EtO)₃P), Zinc Iodide (ZnI₂)Diphosphonate
Etherification1. Sodium Hydride (NaH) 2. Alkyl Halide (R-X)Diether
Methylation2,4,6-trichloro-1,3,5-triazine (TCT), MethanolDimethyl Diether

The difunctional nature of this compound, possessing two primary alcohol groups, makes it a suitable monomer for step-growth polymerization. It can react with other difunctional monomers, such as dicarboxylic acids or diisocyanates, to form a variety of condensation polymers.

Polyester (B1180765) Synthesis: Polycondensation with a dicarboxylic acid (or its more reactive acyl chloride or ester derivatives) would yield a polyester. The reaction involves the repeated formation of ester linkages between the diol (this compound) and the diacid monomer. The properties of the resulting polyester would be influenced by the choice of the diacid co-monomer.

Polyether Synthesis: Polyethers can be synthesized from benzenedimethanol monomers. google.com For example, under conditions of acid catalysis, the benzylic alcohols can undergo dehydration to form ether linkages. The activated methylene (B1212753) group in benzenedimethanol also allows for grafting onto other polymer backbones, such as (meth)acrylic polymers, via proton abstraction. google.com

Polyurethane Synthesis: Reaction with diisocyanates would lead to the formation of polyurethanes. The hydroxyl groups of the diol attack the electrophilic carbon of the isocyanate groups, forming urethane (B1682113) linkages.

The table below outlines potential polymerization reactions involving this compound.

Polymer TypeCo-monomerLinkage Formed
PolyesterDicarboxylic Acid / Diacyl ChlorideEster
PolyetherSelf-condensation (acid-catalyzed)Ether
PolyurethaneDiisocyanate (e.g., MDI, TDI)Urethane

Aromatic Ring Functionalization and Modification Studies

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a class of reactions that includes nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edumasterorganicchemistry.com The regiochemical outcome of these substitutions is directed by the existing substituents on the ring.

The substituents present are one methoxy group (-OCH₃) and two hydroxymethyl groups (-CH₂OH).

Methoxy Group (-OCH₃): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance.

Hydroxymethyl Groups (-CH₂OH): These groups are weakly deactivating via induction but are considered ortho-, para-directors.

The combined influence of these groups determines where a new electrophile will add. The methoxy group at position 5 directs incoming electrophiles to the ortho positions (4 and 6) and the para position (2). The two -CH₂OH groups at positions 1 and 3 further influence this. The positions C4 and C6 are ortho to the methoxy group and ortho to one of the hydroxymethyl groups, while position C2 is para to the methoxy group and ortho to both hydroxymethyl groups. The powerful activating and directing effect of the methoxy group is expected to dominate, making positions 2, 4, and 6 the most likely sites for substitution. Steric hindrance may influence the ratio of the products.

PositionDirecting Effect of -OCH₃ (at C5)Directing Effect of -CH₂OH (at C1)Directing Effect of -CH₂OH (at C3)Overall Activation/Deactivation
C2 Para (Activating)Ortho (Deactivating)Ortho (Deactivating)Strongly Activated
C4 Ortho (Activating)MetaOrtho (Deactivating)Activated
C6 Ortho (Activating)Ortho (Deactivating)MetaActivated

Beyond EAS, the benzylic C-H bonds of the hydroxymethyl groups are susceptible to oxidation. Strong oxidizing agents like KMnO₄ can oxidize alkyl side chains on a benzene ring to carboxylic acid groups. libretexts.org This would convert this compound into 5-methoxyisophthalic acid.

Investigations into Reaction Mechanisms

Understanding the reaction mechanisms provides deeper insight into the chemical properties of this compound, from hydride transfer capabilities to its behavior under mass spectrometric analysis.

Benzylic alcohols can participate in hydride transfer reactions, acting as hydride donors to a suitable acceptor, often an electrophilic species like a carbocation. The reaction is typically facilitated by a Brønsted or Lewis acid, which protonates or coordinates to the hydroxyl group, turning it into a good leaving group (H₂O). Departure of the leaving group generates a resonance-stabilized benzylic carbocation. A second molecule of the benzylic alcohol can then donate a hydride from its α-carbon to this carbocation, resulting in an aldehyde and a protonated alcohol. While specific studies on this compound are not prevalent, the general mechanism is well-established for benzylic alcohols. nih.gov The presence of the electron-donating methoxy group would further stabilize the intermediate benzylic carbocation, potentially enhancing its reactivity in such processes.

In electron ionization mass spectrometry (EI-MS), the fragmentation pattern of this compound (MW: 168.19 g/mol ) can be predicted based on the fragmentation of similar aromatic alcohols and ethers. guidechem.com The molecular ion peak (M⁺˙) would be observed at m/z 168.

Key fragmentation pathways would likely include:

Loss of a hydrogen radical (H·): Formation of a stable benzylic oxonium ion at m/z 167.

Loss of water (H₂O): A common fragmentation for alcohols, leading to a fragment at m/z 150.

Loss of a methyl radical (·CH₃): This is a characteristic fragmentation for methoxy-substituted aromatic compounds, resulting in a phenoxide-type radical cation at m/z 153.

Loss of formaldehyde (B43269) (CH₂O): Cleavage of a hydroxymethyl group can occur, leading to a fragment at m/z 138.

Loss of a hydroxymethyl radical (·CH₂OH): This cleavage would result in a fragment ion at m/z 137.

Tropylium (B1234903) Ion Formation: Aromatic compounds often rearrange to form the stable tropylium cation (C₇H₇⁺) at m/z 91, although this may be less prominent depending on the other substituents.

The table below details the predicted major fragments in the mass spectrum.

m/zLost FragmentProposed Fragment Structure
168-Molecular Ion [C₉H₁₂O₃]⁺˙
153·CH₃[M - CH₃]⁺
150H₂O[M - H₂O]⁺˙
137·CH₂OH[M - CH₂OH]⁺
122·CH₃, H₂O[M - CH₃ - H₂O]⁺˙
109·CH₂OH, CO[M - CH₂OH - CO]⁺

Influence of Solvent Systems on Reactivity and Selectivity

The choice of solvent is a critical parameter in chemical synthesis, capable of influencing reaction rates, yields, and the selective outcome of a transformation. For reactions involving this compound, the solvent's properties, such as polarity, aprotic or protic nature, and its ability to solvate reactants and intermediates, play a significant role.

A documented example of a chemical transformation of this compound highlights the use of Tetrahydrofuran (THF) as a solvent. In a specific application, this compound was treated with sodium hydride, followed by the addition of t-butyldimethylsilyl chloride, all within a THF solution. google.com

In this context, THF serves as an aprotic polar solvent. Its ability to dissolve both the polar this compound and the ionic sodium hydride is crucial for the reaction to proceed. The aprotic nature of THF is also important as it does not interfere with the highly reactive hydride base. Furthermore, THF's relatively low boiling point simplifies its removal from the reaction mixture during product isolation.

The preparation of this compound itself has also been documented to occur in a THF solvent system. kyoto-u.ac.jp The synthesis involved the reduction of 5-methoxy-butylisophthalic acid using a borane-THF complex (BH3-THF) in THF. kyoto-u.ac.jp Here, THF acts as both the solvent and a complexing agent for the borane, stabilizing the reducing agent and facilitating the controlled reduction of the carboxylic acid groups to alcohols.

While these examples demonstrate the utility of THF in specific transformations, a broader, comparative analysis of how different solvent systems—such as non-polar solvents (e.g., hexane, toluene), polar aprotic solvents (e.g., DMSO, DMF), or polar protic solvents (e.g., ethanol, water)—would affect the reactivity of this compound and the selectivity towards different products remains an area for further investigation. Such studies would be invaluable for optimizing reaction conditions and expanding the synthetic utility of this compound.

Structure Reactivity Relationships and Rational Molecular Design

Electronic and Steric Effects of Methoxy (B1213986) Substitution

The methoxy group at the C-5 position of the benzene (B151609) ring profoundly influences the reactivity of the benzylic alcohol functionalities at the C-1 and C-3 positions through a combination of electronic and steric effects.

The methoxy group is a strong electron-donating group due to the resonance effect (or mesomeric effect), where the lone pairs on the oxygen atom are delocalized into the aromatic π-system. This increases the electron density of the benzene ring, particularly at the ortho and para positions. However, in 5-Methoxy-1,3-benzenedimethanol, the hydroxymethyl groups are situated meta to the methoxy group. While the resonance effect is not directly transmitted to the benzylic carbons via conjugation, the methoxy group still exerts a significant activating effect on the ring towards electrophilic aromatic substitution.

More pertinently to the reactivity of the hydroxymethyl groups, the methoxy substituent influences the stability of any potential intermediates formed during reactions at the benzylic positions. For instance, in reactions proceeding through a benzylic carbocation intermediate, the electron-donating nature of the methoxy group, even from the meta position, can provide some degree of stabilization. Studies on the solvolysis of substituted benzyl (B1604629) chlorides have shown that electron-donating groups can influence reaction rates. nih.gov

From a steric perspective, the methoxy group is of moderate size and its placement at the 5-position does not significantly hinder the approach of reagents to the hydroxymethyl groups at the 1 and 3 positions. This allows for a wide range of chemical transformations to occur at the benzylic centers.

The catalytic oxidation of methoxy-substituted benzyl alcohols has been shown to be sensitive to the position of the methoxy group. unimi.it While direct studies on this compound are limited, it can be inferred that the electronic environment created by the methoxy group will modulate the susceptibility of the benzylic alcohols to oxidation. For example, in some catalytic systems, the presence of a methoxy substituent has been observed to decrease the catalytic activity in the oxidation of benzyl alcohols. unimi.it

Table 1: Electronic Properties of the Methoxy Group

Electronic Effect Description Impact on this compound
Resonance (Mesomeric) Effect Electron-donating due to delocalization of oxygen lone pairs into the benzene ring. Increases overall electron density of the aromatic ring, influencing its susceptibility to electrophilic attack.
Inductive Effect Electron-withdrawing due to the electronegativity of the oxygen atom. Exerts a weaker, localized electron-withdrawing effect on the benzylic carbons.

Impact of Molecular Architecture on Reaction Pathways

The specific 1,3,5-substitution pattern of this compound creates a unique molecular architecture that directs its reaction pathways. The meta-relationship between the two hydroxymethyl groups and the methoxy substituent is crucial in determining the types of products that can be formed.

The presence of two reactive benzylic alcohol groups opens up the possibility of forming polymeric structures or macrocycles. For instance, the acid-catalyzed self-condensation of substituted benzyl alcohols is a known method for producing cyclooligomers, such as cyclotriveratrylenes. The reaction proceeds through the formation of a benzylic carbocation, which then acts as an electrophile and attacks another molecule of the benzyl alcohol in an electrophilic aromatic substitution reaction. In the case of this compound, the methoxy group would activate the aromatic ring towards such substitutions, and the difunctionality of the molecule could lead to the formation of complex, three-dimensional structures. The regiochemistry of this potential polymerization or cyclization would be dictated by the directing effects of the existing substituents.

Furthermore, the two hydroxymethyl groups can be functionalized independently or simultaneously, allowing for the synthesis of a variety of derivatives. The high reactivity of the benzylic position is due to the stabilization of reactive intermediates like radicals, cations, and anions by the adjacent benzene ring. chemistry.coach This allows for a range of transformations, including substitution and elimination reactions. chemistry.coach For example, the hydroxyl groups can be converted to leaving groups, such as halides or tosylates, to facilitate nucleophilic substitution reactions for the introduction of other functional moieties. The synthesis of symmetrically trisubstituted benzene derivatives with various functional groups at the benzylic positions has been reported, highlighting the versatility of the benzylic alcohol functionality. rsc.org

The presence of the methoxy group can also influence the chemoselectivity of reactions. In nickel-catalyzed cross-electrophile coupling reactions of benzylic alcohols, methoxy groups at the meta-position on the aromatic ring are well-tolerated, allowing for the formation of carbon-carbon bonds with high enantioselectivity. acs.org This demonstrates that the electronic nature of the methoxy group does not impede certain catalytic cycles and can be incorporated into complex molecular designs.

Table 2: Potential Reaction Pathways for this compound

Reaction Type Potential Products Influence of Molecular Architecture
Acid-Catalyzed Self-Condensation Macrocycles, Oligomers, Polymers The 1,3-disposition of hydroxymethyl groups and the activating methoxy group can facilitate cyclooligomerization.
Oxidation Dials, Dicarboxylic Acids The two benzylic alcohols can be selectively or fully oxidized.
Nucleophilic Substitution (after activation) Dihalides, Diamines, Diethers, etc. The two benzylic positions offer sites for introducing a variety of functional groups.
Cross-Coupling Reactions C-C and C-Heteroatom Bond Formation The benzylic alcohol groups can participate in modern cross-coupling methodologies. acs.org

Design Principles for Functionalized Benzenedimethanol Derivatives

The rational design of functionalized derivatives of this compound hinges on leveraging the inherent reactivity and stereoelectronic properties of the parent molecule. The goal of such design is to create new molecules with specific, tailored functions, such as acting as building blocks for polymers, ligands for metal complexes, or precursors for pharmacologically active compounds.

A key design principle is the exploitation of the difunctional nature of the molecule. The two hydroxymethyl groups provide handles for building larger, more complex architectures. For example, they can be converted into a variety of other functional groups, allowing for the creation of "molecular scaffolds" or "linkers" for the construction of metal-organic frameworks (MOFs) or other supramolecular assemblies. The synthesis of such derivatives often involves the protection of one hydroxyl group while the other is being modified, allowing for the stepwise introduction of different functionalities.

Another important principle is the modulation of the electronic properties of the aromatic ring. While the methoxy group provides inherent electron-donating character, further functionalization of the ring or modification of the benzylic substituents can fine-tune the electronic landscape of the molecule. This can be used to influence the binding properties of the molecule if it is designed as a ligand, or to alter its reactivity in subsequent chemical transformations.

The synthesis of functionalized 1,3-bis(hydroxymethyl)benzene derivatives often serves as a platform for creating more complex molecular systems. rsc.org The strategic introduction of different substituents allows for the control of solubility, reactivity, and ultimately, the final properties of the target molecule. For instance, the introduction of long alkyl chains could enhance solubility in nonpolar solvents, while the incorporation of charged groups could increase water solubility.

The development of modern synthetic methods, such as C-H functionalization, provides powerful tools for the direct modification of the aromatic ring, offering new avenues for the design of benzenedimethanol derivatives with novel substitution patterns and functionalities. acs.org

Table 3: Design Strategies for Functionalized Benzenedimethanol Derivatives

Design Strategy Approach Potential Application
Symmetrical Functionalization Reacting both hydroxymethyl groups with the same reagent. Creation of symmetrical linkers for polymers or MOFs.
Unsymmetrical Functionalization Stepwise modification of the hydroxymethyl groups using protecting group chemistry. Synthesis of bifunctional molecules with orthogonal reactivity.
Modification of the Aromatic Ring Electrophilic aromatic substitution or other C-H functionalization methods. Fine-tuning of electronic properties and introduction of additional functionalities.
Polymerization/Oligomerization Controlled self-condensation or co-polymerization with other monomers. Development of new polymeric materials with specific properties.

Applications in Materials Science and Polymer Chemistry

Role as Monomers and Crosslinking Agents in Polymer Synthesis

As a diol, 5-Methoxy-1,3-benzenedimethanol can react with a variety of co-monomers to form high-molecular-weight polymers. Its structure is particularly suited for producing both linear and branched polymer architectures.

While direct studies detailing the synthesis of poly(orthocarbonate)s from this compound are not widely documented in the reviewed literature, the fundamental chemistry of poly(orthoester) and poly(orthocarbonate) synthesis suggests its potential as a precursor. Poly(orthoester)s, a closely related class of polymers, can be synthesized from diols. For instance, research has shown the synthesis of crosslinked poly(orthoester-thioether) networks through the reaction of bifunctional orthoester precursors with thiols. upc.edu Given that this compound is a diol, it could theoretically react with a diorthocarbonate or a related precursor to form poly(orthocarbonate)s. These polymers are known for their biocompatibility and surface-eroding biodegradable properties, making them valuable for biomedical applications.

The synthesis of polyesters and polyurethanes is a primary application for diol monomers. Polyesters are typically formed through the polycondensation of a diol with a diacid or a diacyl chloride. Polyurethanes are produced from the reaction of a diol with a diisocyanate.

Structurally, this compound can be classified as an AB2-type monomer, where the two hydroxyl groups represent the 'B' functionalities and the aromatic ring represents the 'A' functionality. This structure is an ideal building block for creating hyperbranched polymers. nih.gov The polycondensation of AB2 monomers is a common one-step method to synthesize hyperbranched architectures like polyesters. nih.govfrontiersin.org For example, other AB2 monomers, such as 3,5-bis(3-hydroxylprop-1-ynyl)benzoic acid, have been successfully homopolymerized to yield hyperbranched polyesters using carbodiimide-coupling reagents. researchgate.net Although direct polymerization of this compound into hyperbranched polyesters is not explicitly detailed in the available literature, its AB2 structure strongly suggests its suitability for such syntheses, potentially leading to materials with a high number of terminal functional groups, low viscosity, and good solubility. nih.gov

Similarly, its reaction with diisocyanates would lead to the formation of polyurethanes. The methoxy-substituted aromatic core would be incorporated into the polymer backbone, likely enhancing the thermal stability and modifying the mechanical properties of the resulting material compared to purely aliphatic polyurethanes. nih.gov

Table 1: Potential Polymerization Reactions with this compound

Polymer TypeCo-monomer TypeLinkage FormedPotential Polymer Architecture
Polyester (B1180765)Diacyl ChlorideEsterLinear or Hyperbranched
PolyurethaneDiisocyanateUrethane (B1682113)Linear or Crosslinked
Poly(orthocarbonate)DichlorodiformateOrthocarbonateLinear

This table is based on the fundamental principles of polymer chemistry and the known reactivity of diol monomers.

Living polymerization offers precise control over polymer molecular weight and distribution. Research into the living polymerization of monomers structurally related to this compound provides insight into its potential behavior. Studies have demonstrated the visible light-controlled living cationic polymerization of p-methoxystyrene. nih.gov This process, using a photocatalyst and a chain transfer agent, allows for the synthesis of polymers with predictable molar mass and low dispersity. nih.gov The key to this reactivity is the methoxy (B1213986) group, which stabilizes the cationic propagating species.

While p-methoxystyrene polymerizes via its vinyl group, the electronic influence of the methoxy group on the aromatic ring is a shared feature with this compound. However, there is no specific research in the reviewed literature that explores the living polymerization characteristics directly involving the hydroxyl groups of this compound.

Advanced Materials Development

The unique electronic and structural features of this compound make it a candidate for the development of advanced functional materials.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. jchemrev.comyoutube.com The choice of the organic ligand is crucial for determining the MOF's structure and properties. Ligands based on a 1,3,5-trisubstituted benzene (B151609) ring, such as benzene-1,3,5-tricarboxylic acid, are common in MOF synthesis, leading to well-known structures like CuBTC (also known as HKUST-1). researchgate.net

While the primary alcohol groups of this compound are generally less effective coordinating groups for MOF construction than the carboxylate groups typically used, the underlying 1,3,5-substitution pattern is highly relevant. nih.govresearchgate.net It is conceivable that this compound could be chemically modified, for example by oxidizing the alcohol groups to carboxylic acids, to create a ligand suitable for MOF synthesis. Such a ligand, 5-methoxy-1,3-benzenedicarboxylic acid, would be a direct analogue to the widely used isophthalic acid and could be used to synthesize new MOFs with potentially tailored functionalities imparted by the methoxy group, such as influencing gas adsorption or luminescence. nih.gov However, direct synthesis of MOFs using this compound as the primary organic linker is not documented in the surveyed scientific literature.

Table 2: Comparison of this compound with a Common MOF Ligand

CompoundFunctional GroupsRole in MOF Chemistry
This compound Two -CH₂OH, one -OCH₃Potential precursor to a ligand; not a typical primary linker.
Benzene-1,3,5-tricarboxylic Acid Three -COOHWidely used primary linker for synthesizing stable, porous MOFs (e.g., CuBTC). researchgate.net

Organic Light-Emitting Diodes (OLEDs) are constructed from thin films of organic molecules that emit light when electricity is applied. academie-sciences.fr The design of these materials often involves creating molecules with specific electronic properties, thermal stability, and morphological characteristics. researchgate.net Star-shaped or dendritic molecules are of particular interest as host materials or emitters in OLEDs. nih.govrsc.org

The structure of this compound, with its central aromatic core and radiating functional groups, makes it a potential building block for such architectures. It could serve as the core onto which other electronically active groups (chromophores) are attached. For instance, the hydroxyl groups could be used to link to carbazole (B46965) or triarylamine units, which are common components in hole-transporting materials for OLEDs. researchgate.net The methoxy group, being electron-donating, can help tune the HOMO/LUMO energy levels of the final molecule. researchgate.net While the direct incorporation of this compound into OLED materials is not specifically reported, the synthesis of polymers with dialkoxybenzene moieties for electroluminescent applications is well-established, highlighting the relevance of this chemical motif. academie-sciences.fr

Research Findings on this compound in Advanced Materials Applications Currently Limited

Comprehensive searches of scientific literature and materials science databases have revealed a notable lack of specific research detailing the application of the chemical compound This compound in the development of Covalent Organic Frameworks (COFs), its integration into electronic, magnetic, or optical materials, or its use in renewable polymer and adhesive applications. While the foundational molecule, 1,3-benzenedimethanol, sees use in various polymerization processes, the specific contributions and suitability of its 5-methoxy derivative in these advanced fields are not well-documented in available research.

Covalent Organic Frameworks are a class of porous, crystalline polymers with a wide range of potential applications, constructed from organic building blocks. nih.govresearchgate.net The suitability of a particular molecule as a precursor for COFs depends on its geometry and reactive functional groups. While the difunctional nature of this compound could theoretically make it a candidate for polymerization, there is no specific evidence in the reviewed literature of its successful incorporation into a COF structure. Research in this area tends to focus on other building blocks, such as those with amine or boronic acid functional groups, to form stable, porous frameworks. unito.it

Similarly, the integration of specific small molecules into electronic, magnetic, and optical materials is a significant area of materials science research. The properties of such materials are highly dependent on the electronic and structural characteristics of the incorporated molecules. For instance, related benzene derivatives are used as resin monomers in electronic applications. However, no specific studies or data were found that describe the use or the resulting properties of this compound when integrated into these types of advanced materials.

In the realm of renewable polymers and adhesives, the focus is often on sourcing monomers from bio-based feedstocks or designing polymers that are biodegradable or recyclable. While alcohols are common precursors in polymer synthesis, the specific application of this compound in the creation of renewable polymers or high-performance adhesives is not described in the current body of scientific literature.

Applications in Medicinal Chemistry and Biological Sciences

Building Blocks for Pharmaceutical Intermediates and Drug Synthesis

5-Methoxy-1,3-benzenedimethanol is a key starting material in the multi-step synthesis of various pharmaceutical agents. Its utility as a building block stems from the reactivity of its two primary alcohol (hydroxymethyl) groups and the influence of the methoxy (B1213986) group on the aromatic ring. These functional groups allow for a variety of chemical transformations, making it an essential intermediate for creating more complex drug structures.

The strategic placement of its functional groups makes it a valuable precursor in the synthesis of modern pharmaceuticals. beilstein-journals.org Organic molecules that possess several reactive functional groups are often employed in synthetic chemistry to achieve specific molecular architectures through controlled reactions. nih.gov The development of non-traditional activation methods has further expanded the utility of such building blocks in creating fine chemicals and drug candidates. nih.gov

A significant application of this compound is in the synthesis of bronchodilators. For instance, it is a known intermediate in the production of drugs used to treat respiratory conditions. The synthesis often involves several steps where the hydroxymethyl and methoxy groups are chemically modified to build the final, complex active pharmaceutical ingredient.

Table 1: Synthesized Pharmaceutical Intermediates

Intermediate/Drug Class Starting Material Key Features Utilized
Bronchodilators This compound Two hydroxymethyl groups for building the core structure.
Tricyclic Compounds Substituted Picoline Precursors Functionalized rings for creating complex cyclic systems. beilstein-journals.org
Fluoroquinolones Tetrafluoroarene Intramolecular double SNAr reaction sequence. beilstein-journals.org

Precursors for Complex Bioactive Molecules

The structure of this compound is conducive to its use as a precursor for a range of complex bioactive molecules beyond established pharmaceuticals. The presence of two primary alcohol functionalities allows for the attachment of different molecular fragments, leading to the creation of diverse and intricate chemical entities.

The difunctional nature of this compound makes it an ideal scaffold for creating mixed-tethered systems. These are molecules where two different chemical moieties are attached, or "tethered," to the central benzene (B151609) ring structure. This allows for the development of compounds with dual modes of action or tailored properties. For example, one hydroxymethyl group could be modified to link to a targeting ligand while the other is attached to a therapeutic agent, creating a targeted drug delivery system. While specific examples directly synthesizing mixed-tethered systems from this compound are specialized, its structure is fundamentally suited for such applications in advanced chemical synthesis.

Investigation of Biological Activities

Recent research has focused on the inherent biological properties of methoxy- and hydroxy-substituted aromatic compounds, including derivatives structurally related to this compound.

Phenolic compounds are known to be crucial in preventing various diseases, and the number and position of hydroxyl and methoxy groups on an aromatic ring play a significant role in their antioxidant activity. mdpi.com The methoxy group (-OCH3) and phenolic hydroxyl (-OH) groups can enhance the antioxidant activities of phenolic acids. nih.gov Studies have shown that these groups contribute to antioxidant effects by donating hydrogen atoms or electrons to stabilize free radicals. mdpi.com

Derivatives containing methoxy groups have been investigated for their antimicrobial properties. In studies on N-substituted benzimidazole (B57391) carboxamides, compounds featuring methoxy and hydroxy groups on a phenyl ring have shown notable antibacterial activity. nih.govmdpi.com For instance, a derivative with two hydroxy groups and one methoxy group on the phenyl ring displayed potent and selective activity against the Gram-positive bacterium Enterococcus faecalis. nih.govmdpi.com Similarly, other related structures have shown activity against both Gram-positive strains like Staphylococcus aureus and Gram-negative strains. mdpi.com The presence of methoxy groups in the para-position of a benzene ring has been associated with good activity against S. aureus and B. subtilis in certain molecular frameworks. researchgate.net

The core structure of this compound is found in a variety of compounds explored for medicinal purposes. The methoxy group is a common feature in many biologically active molecules. For example, methoxy-substituted benzimidazole derivatives have been designed and synthesized to explore their antiproliferative activity against cancer cell lines. nih.govmdpi.com

Furthermore, methoxy-containing compounds like 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) have been studied for their potential therapeutic applications in treating depression and anxiety, acting as an agonist at serotonin (B10506) receptors. nih.gov While chemically distinct from this compound, the prevalence of the methoxy group in such neurologically active compounds highlights its importance in medicinal chemistry. nih.gov

Table 2: Summary of Investigated Biological Activities

Biological Activity Key Structural Feature Findings
Antioxidant Methoxy and Hydroxyl Groups Methoxy groups enhance the ability to stabilize free radicals. mdpi.com
Antimicrobial Methoxy and Hydroxy Groups Derivatives show activity against Gram-positive bacteria like E. faecalis. nih.govmdpi.com
Antiproliferative Methoxy-substituted Benzimidazoles Investigated for activity against cancer cell lines like MCF-7. nih.govmdpi.com

Natural Product Occurrence and Bioprospecting

Extensive searches of scientific literature and databases indicate that This compound has not been reported as a naturally occurring compound isolated from plant, fungal, or microbial sources. As such, there are no known instances of this specific chemical entity being identified directly from a natural origin.

While this compound itself is not documented as a natural product, the core chemical scaffold, a substituted benzene ring, is the basis for a vast array of naturally occurring compounds. For context, structurally related molecules, such as phloroglucinol (B13840) (1,3,5-trihydroxybenzene) and its various derivatives, are widespread in nature. These related compounds are found in a diverse range of organisms, including plants, algae, and bacteria. nih.govacs.orgresearchgate.net

Bioprospecting efforts, the exploration of natural sources for new compounds, have led to the discovery of numerous methoxylated and hydroxylated aromatic compounds. nih.govresearchgate.net For instance, research into the microbial degradation of lignin, a complex aromatic polymer found in plants, has identified various methoxylated aromatic monomers. nih.gov Additionally, phloroglucinol derivatives with diverse biological activities are actively sought from natural sources. researchgate.netmdpi.com However, these endeavors have not yet identified this compound.

The absence of this compound in the current body of natural product literature suggests that it is either not produced by the organisms studied to date, or it is present in concentrations below the limit of detection of the analytical methods employed. Therefore, all known sources of this compound are currently of synthetic origin.

Below is a data table summarizing the lack of natural occurrence data for this compound and providing context with a structurally related natural product.

Interactive Data Table: Natural Occurrence of this compound and a Related Compound

Compound NameNatural SourceOrganism TypePart of Organism
This compound Not ReportedNot ApplicableNot Applicable
PhloroglucinolVariousPlant, Algae, BacteriaNot Specified

Role in Catalysis and Supramolecular Chemistry

Ligand Design for Catalytic Systems

The molecular framework of 5-Methoxy-1,3-benzenedimethanol, featuring two hydroxymethyl groups and a methoxy (B1213986) substituent on a benzene (B151609) ring, makes it a viable starting material for more elaborate ligand structures.

Pincer ligands are chelating agents that bind tightly to a central metal atom at three points, often leading to highly stable and selective catalysts. kyoto-u.ac.jp While the direct synthesis of pincer ligands from this compound is not prominently featured in published research, its structure is analogous to precursors used in such syntheses. The preparation of this compound has been documented in research focused on catalytic transformations, indicating its availability for multi-step synthetic pathways that could potentially lead to pincer-type structures. kyoto-u.ac.jp For example, a patent for triazolone derivatives demonstrates the use of this compound as a starting material in a synthetic sequence, highlighting its utility as a versatile chemical building block. google.com

There is limited direct evidence of this compound being used as a linker in metal-organic assemblies. However, its structural analog, 5-methoxyisophthalic acid , where the alcohol functional groups are oxidized to carboxylic acids, has been successfully employed to construct a variety of metal-organic architectures. This suggests that the underlying 5-methoxy-1,3-phenylene skeleton is a suitable component for forming coordination polymers, though the reactivity and coordination modes of the dimethanol derivative would differ significantly from the dicarboxylic acid version.

Homogeneous and Heterogeneous Catalysis

Specific examples of this compound being used as a ligand or catalyst in either homogeneous or heterogeneous systems are not well-documented in peer-reviewed literature. Research that mentions the compound's preparation often does so in the broader context of developing catalytic methods, such as iridium-mediated hydride transfer, without employing this specific molecule in the final catalytic application. kyoto-u.ac.jp The compound is commercially available, making it accessible for researchers to explore potential catalytic activities.

Table 1: Research Context for this compound

Research Area Role of this compound Source
Catalytic Transformations Mentioned as a prepared compound (6k) within a study on iridium catalysis. kyoto-u.ac.jp

Enzyme-Mediated Catalysis and Biotransformations

There is no specific research detailing the enzyme-mediated catalysis or biotransformation of this compound. However, the broader field of biocatalysis includes extensive studies on the transformation of related methoxylated aromatic compounds. Enzymes, particularly from entomopathogenic filamentous fungi, have been shown to perform reactions such as O-demethylation and hydroxylation on various methoxyflavones. This general enzymatic capability suggests that biocatalytic systems could potentially modify this compound, although specific pathways and resulting products have not been investigated.

Analytical and Spectroscopic Characterization Techniques

Elucidation of Molecular Structure

The molecular structure of 5-Methoxy-1,3-benzenedimethanol (C₉H₁₂O₃, Molecular Weight: 168.19 g/mol ) is determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). guidechem.com While specific experimental data for this exact compound is not widely published, the expected spectral characteristics can be inferred from the analysis of closely related compounds and the fundamental principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

In the proton NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the methylene (B1212753) protons of the hydroxymethyl groups, the hydroxyl protons, and the methoxy (B1213986) protons.

Aromatic Protons: The benzene (B151609) ring has three protons. The proton at the C2 position is situated between two hydroxymethyl groups and would appear as a triplet. The protons at the C4 and C6 positions are equivalent and are adjacent to a hydroxymethyl group and the methoxy group, respectively, and would likely appear as a doublet.

Methylene Protons (-CH₂OH): The four protons of the two equivalent hydroxymethyl groups would likely appear as a single signal, a doublet, due to coupling with the adjacent hydroxyl protons.

Hydroxyl Protons (-OH): The two hydroxyl protons would likely appear as a triplet, coupling with the adjacent methylene protons. The chemical shift of this peak can be concentration and solvent dependent.

Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and have no adjacent protons, thus they will appear as a sharp singlet.

Expected ¹H NMR Data

Proton TypeExpected Chemical Shift (δ, ppm)Expected MultiplicityIntegration
Aromatic H (C2)~7.0-7.2t (triplet)1H
Aromatic H (C4, C6)~6.8-7.0d (doublet)2H
Methylene (-CH₂OH)~4.6d (doublet)4H
Hydroxyl (-OH)Variablet (triplet)2H
Methoxy (-OCH₃)~3.8s (singlet)3H

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon attached to the methoxy group (C5) will be significantly shifted downfield. The carbons bearing the hydroxymethyl groups (C1, C3) will also be downfield. The remaining aromatic carbons (C2, C4, C6) will appear at higher field strengths.

Methylene Carbon (-CH₂OH): A single signal is expected for the two equivalent methylene carbons.

Methoxy Carbon (-OCH₃): A single signal is expected for the methoxy carbon.

Expected ¹³C NMR Data

Carbon TypeExpected Chemical Shift (δ, ppm)
C-O (Aromatic, C5)~160
C-CH₂OH (Aromatic, C1, C3)~142
Aromatic CH (C2, C4, C6)~110-120
-CH₂OH~65
-OCH₃~55

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl, C-O, and aromatic C-H and C=C bonds.

Expected IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Appearance
O-H (alcohol)3200-3600Broad
C-H (aromatic)3000-3100Sharp
C-H (aliphatic)2850-3000Sharp
C=C (aromatic)1450-1600Medium to strong
C-O (alcohol)1000-1260Strong
C-O (ether)1000-1300Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z = 168. Common fragmentation pathways would involve the loss of a hydroxymethyl group (-CH₂OH), a methoxy group (-OCH₃), or water (H₂O).

Expected Mass Spectrometry Fragmentation

m/zFragment LostProposed Fragment Structure
168-Molecular Ion [C₉H₁₂O₃]⁺
151-OH[C₉H₁₁O₂]⁺
137-OCH₃[C₈H₉O₂]⁺
139-CH₂OH[C₈H₉O₂]⁺
123-CH₂OH, -H₂O[C₈H₇O]⁺

Advanced Spectroscopic Methods for Mechanistic Investigations

While specific studies on this compound are limited, advanced spectroscopic techniques are invaluable for investigating the reaction mechanisms of related benzylic alcohols. Techniques such as in situ Attenuated Total Reflection-Infrared (ATR-IR) and in situ Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy allow for the real-time monitoring of reactions on catalyst surfaces.

For instance, in the study of benzyl (B1604629) alcohol oxidation, in situ DRIFT spectroscopy has been used to observe the surface species on catalysts. rsc.org These studies can identify adsorbed intermediates, such as the formation of benzaldehyde (B42025) from benzyl alcohol, by detecting the appearance of characteristic carbonyl (C=O) stretching frequencies. rsc.org Similarly, in situ ATR-IR spectroscopy can monitor the concentration changes of reactants and products in the liquid phase during a reaction, providing kinetic data and insights into reaction pathways. rsc.org

These advanced methods could be applied to investigate the reactions of this compound, such as its oxidation or etherification. By observing the formation and consumption of intermediates and products in real-time, a detailed mechanistic understanding can be developed. For example, the selective oxidation of one or both hydroxymethyl groups could be monitored, and the influence of the methoxy group on the reaction mechanism could be elucidated.

Conclusion and Future Research Directions

Current Challenges and Emerging Opportunities in 5-Methoxy-1,3-benzenedimethanol Research

Emerging opportunities are closely tied to the field of green chemistry. A significant area of interest is the development of catalytic processes that can produce this compound or its precursors from renewable biomass feedstocks. This approach aligns with the growing demand for bio-based chemicals and materials to reduce dependence on petrochemicals. Furthermore, the unique structure of the compound, featuring both a rigid benzene (B151609) ring and reactive hydroxyl groups, presents opportunities for its use as a specialty monomer in the creation of advanced polymers with tailored properties.

Prospective Innovations in Synthesis and Applications

Future innovations in the synthesis of this compound are expected to focus on novel catalytic systems. This includes the design of heterogeneous catalysts that offer easier separation and reusability, thereby improving process efficiency and reducing waste. Biocatalysis, using enzymes or whole-cell systems, represents another promising frontier, potentially enabling highly selective transformations under mild conditions.

In terms of applications, the true potential of this compound may be realized in the field of high-performance materials. Its di-functional nature makes it an ideal candidate for incorporation into polyesters, polyurethanes, and epoxy resins. The presence of the methoxy (B1213986) group can impart specific properties such as improved thermal stability, altered solubility, and enhanced chemical resistance to the resulting polymers. Innovations in polymer chemistry could leverage this monomer to create novel materials for coatings, adhesives, and advanced composites.

Broader Implications for Sustainable Development and Industrial Processes

The pursuit of efficient synthesis and application of compounds like this compound has broader implications for sustainable development. By providing a potential pathway to high-value chemicals from renewable sources, it contributes to the development of a circular economy. The creation of durable and potentially recyclable polymers from such monomers can lead to materials with longer lifespans and reduced environmental impact.

For industrial processes, the adoption of greener synthesis routes for specialty chemicals can lead to a significant reduction in energy consumption and waste generation. The development of materials with enhanced properties can also lead to more efficient end-products, contributing to sustainability goals across various sectors, from automotive to electronics. The ongoing research into aromatic compounds derived from non-petroleum sources is a critical component of the transition towards a more sustainable industrial paradigm.

Q & A

Q. What are the optimized methods for synthesizing 5-methoxyisophthalaldehyde from 5-methoxy-1,3-benzenedimethanol?

Methodological Answer: The oxidation of this compound to 5-methoxyisophthalaldehyde is efficiently achieved via a microwave-assisted procedure. This method avoids toxic reagents like pyridinium chlorochromate (PCC) and reduces reaction time. Lee et al. demonstrated that doubling the reaction time (from 60 to 150 seconds) used for similar substrates improves yield and purity. Initial attempts achieved ~77% yield, but adjustments such as solvent-free conditions and microwave power optimization can further enhance reproducibility .

Q. How do purification methods influence the purity of oxidized derivatives like 5-methoxyisophthalaldehyde?

Methodological Answer: Purification via short silica gel pads effectively removes byproducts from PCC-based oxidations, but microwave-derived products generally require less rigorous cleanup. For PCC reactions, even small silica gel columns can isolate aldehydes with >90% purity, though microwave methods inherently reduce chromium-based contamination. NMR analysis confirms that microwave-synthesized aldehydes exhibit comparable spectral clarity to PCC-derived products, with yields scalable up to 600 mg without compromising purity .

Q. What strategies are recommended for synthesizing nitro or alkoxy derivatives of this compound?

Methodological Answer: Nitro derivatives (e.g., 5-nitro-1,3-benzenedimethanol) are synthesized via nitration of the parent compound using mixed acid (HNO₃/H₂SO₄), followed by reduction. Alkoxy derivatives require Williamson ether synthesis or nucleophilic substitution under anhydrous conditions. For example, 5-butoxyisophthalaldehyde was synthesized by substituting the hydroxyl group with butoxy using NaH/THF and alkyl halides. Steric hindrance at the 2-position necessitates longer reaction times or elevated temperatures .

Advanced Research Questions

Q. How do steric and electronic effects of substituents (e.g., 2-methoxy vs. 5-methoxy) influence reaction efficiency in oxidation or reduction steps?

Methodological Answer: Substituent position critically impacts reactivity. For instance, reducing dimethyl 2-methoxyisophthalate yields 53% product compared to 80% for 5-butoxy analogs due to steric hindrance from the 2-methoxy group. Similarly, oxidizing 2-methoxy-1,3-benzenedimethanol requires adjusted microwave times (up to 300 seconds) to counteract electron-donating effects that stabilize the alcohol intermediate. Computational modeling (DFT) can predict optimal reaction parameters by analyzing substituent-induced charge distribution .

Q. What methodologies address low solubility of metal-organic complexes derived from this compound?

Methodological Answer: Derivatizing β-diketone ligands with alkoxy groups (e.g., 5-MeO-m-pbaH₂) enhances solubility in organic solvents. For example, Cu₄(5-MeO-m-pba)₄ exhibits solubility in CH₂Cl₂ and THF due to reduced crystallinity from methoxy side chains. Solubility testing via UV-Vis spectroscopy in solvent gradients (e.g., hexane/THF mixtures) confirms improved dispersion. Further modifications, such as introducing bulky tert-butyl groups, can amplify solubility for host-guest chemistry applications .

Q. How can contradictory yield data in similar reactions (e.g., 77% vs. 53% for methoxy-substituted derivatives) be systematically analyzed?

Methodological Answer: Contradictory yields often stem from uncontrolled variables like cooling rates or reagent degradation. For example, accidental cooling during LAH reduction of 2-methoxyisophthalate lowered yields by 27%. Systematic DOE (Design of Experiments) approaches, including reaction temperature, LAH freshness, and stirring rate controls, isolate critical factors. Replicating reactions under inert atmospheres and using fresh LAH suspensions in THF validated a 15% yield improvement .

Q. What advanced characterization techniques resolve ambiguities in structural analysis of derivatives?

Methodological Answer: Multi-nuclear NMR (¹H, ¹³C, DEPT-135) and X-ray crystallography are indispensable. For example, X-ray analysis of Cu₄(5-MeO-m-pba)₄ confirmed a square planar geometry with Cu-Cu distances of 2.89 Å, ruling out alternative oligomeric structures. High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate ligand-metal coordination modes. For nitro derivatives, cyclic voltammetry assesses redox behavior linked to electronic effects .

Methodological Challenges and Solutions

Q. How can scalability challenges in microwave-assisted synthesis be mitigated?

Methodological Answer: Scaling microwave reactions from 100 mg to 600 mg requires optimizing power distribution and vessel geometry. Using larger microwave reactors with pressure relief valves prevents over-pressurization. For this compound, batch-wise processing under identical conditions (150-second pulses) maintained >70% yield. Continuous-flow microwave systems offer further scalability, though substrate solubility in flow-compatible solvents must be evaluated .

Q. What strategies improve reproducibility in multi-step syntheses involving this compound?

Methodological Answer: Standardizing intermediates via QC checkpoints (e.g., TLC, FTIR at each step) ensures consistency. For example, isolating and characterizing 5-methoxyisophthalaldehyde before β-diketone formation reduces side reactions. Automated liquid handlers for LAH additions minimize human error. Collaborative inter-lab validation using shared protocols (e.g., Lee et al.’s microwave parameters) enhances cross-study reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.